molecular formula C14H17NO2S B493328 Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl-

Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl-

Cat. No.: B493328
M. Wt: 263.36g/mol
InChI Key: IPDXYGGTONIZIR-GQCTYLIASA-N
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Description

Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a crotyl group, a propargyl group, and a p-toluenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- typically involves the reaction of p-toluenesulfonyl chloride with crotylamine and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines .

Scientific Research Applications

Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-Crotyl-N-propargyl-benzenesulfonamide
  • N-Crotyl-N-propargyl-methanesulfonamide
  • N-Crotyl-N-propargyl-ethanesulfonamide

Uniqueness

Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-N-2-propynyl- is unique due to the presence of the p-toluenesulfonamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonamide groups .

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36g/mol

IUPAC Name

N-[(E)-but-2-enyl]-4-methyl-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C14H17NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h2,4,6-10H,11-12H2,1,3H3/b6-4+

InChI Key

IPDXYGGTONIZIR-GQCTYLIASA-N

SMILES

CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C

Isomeric SMILES

C/C=C/CN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC=CCN(CC#C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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